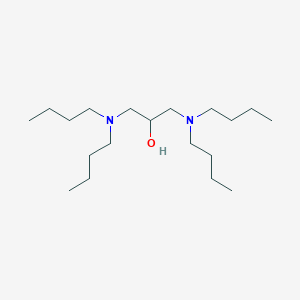

1,3-Bis(dibutylamino)propan-2-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

5402-88-0 |

|---|---|

Molecular Formula |

C19H42N2O |

Molecular Weight |

314.5 g/mol |

IUPAC Name |

1,3-bis(dibutylamino)propan-2-ol |

InChI |

InChI=1S/C19H42N2O/c1-5-9-13-20(14-10-6-2)17-19(22)18-21(15-11-7-3)16-12-8-4/h19,22H,5-18H2,1-4H3 |

InChI Key |

LJWZTCGLNIQHNW-UHFFFAOYSA-N |

Canonical SMILES |

CCCCN(CCCC)CC(CN(CCCC)CCCC)O |

Origin of Product |

United States |

Biological Activity

1,3-Bis(dibutylamino)propan-2-ol is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article provides an overview of its synthesis, biological mechanisms, and relevant case studies.

Chemical Structure and Properties

This compound is classified as a quaternary ammonium compound. Its structure includes two dibutylamino groups attached to a propanol backbone. The molecular formula is CHNO, and it has distinct physicochemical properties that contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of dibutylamine with appropriate alkylating agents under controlled conditions. Various methods have been explored to optimize yield and purity, including the use of solvents and temperature adjustments during the reaction process .

- Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties. It acts by disrupting microbial cell membranes, leading to cell lysis. This mechanism is particularly effective against gram-positive bacteria .

- Neuroprotective Effects : Preliminary studies suggest that this compound may have neuroprotective effects, potentially influencing pathways related to neurodegeneration. It appears to modulate neurotransmitter levels and may protect against oxidative stress .

- Anti-inflammatory Properties : The compound has shown promise in reducing inflammation markers in various models. Its ability to inhibit pro-inflammatory cytokines may be beneficial in treating conditions such as rheumatoid arthritis and multiple sclerosis .

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against various pathogens. The results demonstrated a minimum inhibitory concentration (MIC) of 32 μg/mL against Staphylococcus aureus and Escherichia coli, indicating strong antibacterial activity .

Study 2: Neuroprotective Effects

In a rodent model of neurodegeneration, administration of this compound resulted in significant preservation of neuronal integrity compared to controls. Behavioral assessments indicated improved cognitive function, suggesting potential applications in treating neurodegenerative diseases .

Toxicological Profile

Understanding the safety profile of this compound is crucial for its therapeutic application. Current data suggest low acute toxicity; however, further studies are needed to assess chronic exposure effects and potential long-term impacts on human health .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.